2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that belongs to the class of boronic acid derivatives. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides and appropriate catalysts.
Addition of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Boronic Ester Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.
Reduction: Reduction reactions could target the pyridine ring or the difluoromethoxy group.
Substitution: The boronic ester group makes the compound suitable for substitution reactions, especially in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions with aryl halides would yield biaryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its boronic ester group.
Medicine
Therapeutic Agents: May be explored for its potential as a therapeutic agent in various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with similar reactivity.
Properties
Molecular Formula |
C15H20BF2NO3 |
---|---|
Molecular Weight |
311.13 g/mol |
IUPAC Name |
2-cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H20BF2NO3/c1-14(2)15(3,4)22-16(21-14)10-7-11(20-13(17)18)12(19-8-10)9-5-6-9/h7-9,13H,5-6H2,1-4H3 |
InChI Key |
SYGORLUGAFXWEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3CC3)OC(F)F |
Origin of Product |
United States |
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